Diethyl 2-ethyl-2-[3-(2-nitroanilino)-3-oxopropyl]propanedioate
Overview
Description
Diethyl 2-ethyl-2-[3-(2-nitroanilino)-3-oxopropyl]propanedioate is an organic compound that belongs to the class of malonic ester derivatives. This compound is characterized by the presence of a nitroaniline group attached to a propanedioate backbone, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-ethyl-2-[3-(2-nitroanilino)-3-oxopropyl]propanedioate typically involves the alkylation of enolate ions. The process begins with the formation of an enolate ion from diethyl malonate using a strong base such as sodium ethoxide in ethanol. This enolate ion then undergoes an S_N2 reaction with an appropriate alkyl halide to introduce the desired alkyl group .
Industrial Production Methods
Industrial production of this compound often employs the malonic ester synthesis method. This involves the reaction of diethyl malonate with an alkyl halide in the presence of a base, followed by hydrolysis and decarboxylation to yield the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-ethyl-2-[3-(2-nitroanilino)-3-oxopropyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, especially in the presence of acids.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C).
Hydrolysis Agents: Aqueous hydrochloric acid or sodium hydroxide.
Decarboxylation Conditions: Heating with aqueous hydrochloric acid.
Major Products Formed
Reduction: Formation of amino derivatives.
Hydrolysis: Formation of carboxylic acids.
Decarboxylation: Formation of substituted monocarboxylic acids.
Scientific Research Applications
Diethyl 2-ethyl-2-[3-(2-nitroanilino)-3-oxopropyl]propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals
Mechanism of Action
The mechanism of action of Diethyl 2-ethyl-2-[3-(2-nitroanilino)-3-oxopropyl]propanedioate involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The ester groups can be hydrolyzed to form carboxylic acids, which can interact with enzymes and other biological molecules .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler malonic ester used in similar synthetic applications.
Ethyl acetoacetate: Another 1,3-dicarbonyl compound used in organic synthesis.
Diethyl ethoxymethylenemalonate: Used in the synthesis of heterocyclic compounds.
Properties
IUPAC Name |
diethyl 2-ethyl-2-[3-(2-nitroanilino)-3-oxopropyl]propanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O7/c1-4-18(16(22)26-5-2,17(23)27-6-3)12-11-15(21)19-13-9-7-8-10-14(13)20(24)25/h7-10H,4-6,11-12H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUZPRQUYKTYMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(=O)NC1=CC=CC=C1[N+](=O)[O-])(C(=O)OCC)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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